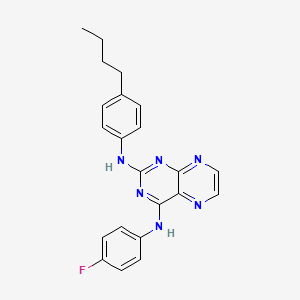

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(4-butylphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6/c1-2-3-4-15-5-9-18(10-6-15)27-22-28-20-19(24-13-14-25-20)21(29-22)26-17-11-7-16(23)8-12-17/h5-14H,2-4H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKPMNWUVXPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

Substitution: The butyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications due to its unique chemical structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pteridine and Pyrimidine Families

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- Lipophilicity : The 4-butylphenyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methoxy or chloro groups), which may enhance blood-brain barrier penetration .

- Halogen Interactions : Fluorine at the para position (4-fluorophenyl) is associated with improved metabolic stability and target binding compared to ortho/meta isomers, as seen in fentanyl analogs .

- Polar Groups : Pyrimidine derivatives with polar substituents (e.g., carbamoyl or piperidinyl groups) exhibit higher solubility but reduced CNS penetration .

Synthetic Routes :

- Pteridine derivatives are typically synthesized via nucleophilic aromatic substitution, as demonstrated for N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, which involves heating chlorinated precursors with substituted anilines in acidic conditions .

- Microwave-assisted synthesis (e.g., for N4-(2-chlorophenyl)-N2-[4-(methylsulfonyl)phenyl]pyrimidine-2,4-diamine) reduces reaction times and improves yields .

Key Findings:

- Kinase Inhibition : Pyrimidine derivatives with substituted phenyl groups (e.g., 2-chlorophenyl) show potent Aurora kinase inhibition, suggesting the target compound’s 4-fluorophenyl group may similarly enhance kinase binding .

- CNS Activity : The 4-fluorophenyl moiety is common in CNS-active compounds (e.g., pimavanserin derivatives ), supporting the hypothesis that the target compound could modulate serotonin or other CNS receptors.

- Toxicity Considerations : Compounds with lipophilic substituents (e.g., butyl groups) may exhibit hepatotoxicity at high concentrations (>50 µM), as observed in triazine derivatives .

Biological Activity

N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and viral infections. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pteridine derivatives known for their diverse biological activities. Its structure can be represented as follows:

This compound features both butyl and fluorophenyl substituents which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through the inhibition of cellular degranulation. It acts primarily on immune cells such as mast cells, basophils, neutrophils, and eosinophils by blocking signal transduction pathways initiated by high-affinity Fc receptors for IgE (FcεRI) and IgG (FcγRI) . This inhibition is crucial in managing conditions characterized by excessive immune responses.

1. Inhibition of Degranulation

- Mechanism : The compound inhibits the degranulation process by interfering with the signaling cascades triggered by Fc receptor crosslinking.

- Effectiveness : Studies have shown that it is a potent inhibitor of both FcεRI-mediated and FcγRI-mediated degranulation .

2. Therapeutic Applications

Table 1: Summary of Research Findings on this compound

Case Study Example

In a study examining the effects of this compound on mast cell degranulation, researchers found that treatment with this compound resulted in a significant reduction in histamine release upon allergen exposure. This suggests its potential utility in allergic conditions where mast cell activation plays a critical role.

Q & A

Q. What are the recommended synthetic routes for N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, the pteridine core is functionalized sequentially with 4-butylphenyl and 4-fluorophenyl groups via Buchwald-Hartwig coupling or Ullmann-type reactions. Key parameters include:

- Temperature : 80–120°C for amination steps to balance reactivity and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .

Purification often employs column chromatography or recrystallization, with HPLC used for final purity validation (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- NMR : and NMR confirm substitution patterns (e.g., aryl proton shifts at δ 6.8–7.5 ppm; butyl chain protons at δ 0.9–1.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical ~424.5 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities; data collection at 193 K improves resolution .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial screening focuses on kinase inhibition (e.g., Aurora kinases) and cytotoxicity:

- Kinase Assays : Use ADP-Glo™ kinase assays with IC₅₀ values calculated via dose-response curves .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Pre-screen in PBS (pH 7.4) with DMSO ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How do substituent modifications (e.g., butyl vs. methyl groups) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Butyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .

- Fluorophenyl Group : Electron-withdrawing effects stabilize π-π stacking with kinase ATP-binding pockets .

Example Data :

| Substituent | IC₅₀ (Aurora Kinase B, nM) | LogP |

|---|---|---|

| Butylphenyl | 12 ± 1.5 | 3.4 |

| Methylphenyl | 45 ± 3.2 | 2.1 |

| (Derived from analogous triazine/pyrimidine studies ) |

Q. How can contradictory cytotoxicity data across cell lines be resolved?

- Methodological Answer : Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies include:

- Transport Inhibition : Co-treatment with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux impacts .

- Proteomics : SILAC-based profiling to identify non-kinase targets (e.g., tubulin) .

- Metabolomics : LC-MS/MS to track ATP depletion or ROS generation, linking to apoptosis pathways .

Q. What computational tools are effective for predicting binding modes with kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) guide mechanistic hypotheses:

- Docking : Use crystal structures of Aurora kinases (PDB: 4C3P) to model pteridine-kinase interactions .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities; ∆G values <−40 kcal/mol suggest strong binding .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pteridine N1) and hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.